molecular formula C20H26Se2 B14848627 1,2-Bis(4-(tert-butyl)phenyl)diselane

1,2-Bis(4-(tert-butyl)phenyl)diselane

Cat. No.: B14848627
M. Wt: 424.4 g/mol
InChI Key: AUFNIIMHHVKMOO-UHFFFAOYSA-N
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Description

1,2-Bis(4-(tert-butyl)phenyl)diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to a central carbon atom, with each selenium atom further bonded to a 4-(tert-butyl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-(tert-butyl)phenyl)diselane can be synthesized through several methods. One common approach involves the reaction of 4-(tert-butyl)phenylmagnesium bromide with selenium powder, followed by oxidation with hydrogen peroxide. The reaction conditions typically include:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve large-scale reactions using similar reagents and conditions as described above, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-(tert-butyl)phenyl)diselane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, Grignard reagents.

Major Products

Scientific Research Applications

1,2-Bis(4-(tert-butyl)phenyl)diselane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-(tert-butyl)phenyl)diselane involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound can interact with cellular thiols, leading to the formation of selenol intermediates that can modulate oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(4-(tert-butyl)phenyl)diselane is unique due to the presence of selenium atoms, which impart distinct redox properties and potential biological activities not found in similar compounds. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H26Se2

Molecular Weight

424.4 g/mol

IUPAC Name

1-tert-butyl-4-[(4-tert-butylphenyl)diselanyl]benzene

InChI

InChI=1S/C20H26Se2/c1-19(2,3)15-7-11-17(12-8-15)21-22-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3

InChI Key

AUFNIIMHHVKMOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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